BenchChemオンラインストアへようこそ!

6-Bromo-8-chloroquinolin-2-amine

Enzyme inhibition Monoamine oxidase CNS drug discovery

6-Bromo-8-chloroquinolin-2-amine (CAS 1342969-44-1) is a dihalogenated 2-aminoquinoline scaffold of molecular formula C9H6BrClN2 and molecular weight 257.51 g/mol. The compound is commercially available at ≥95% purity from multiple suppliers and is used as a synthetic building block in medicinal chemistry.

Molecular Formula C9H6BrClN2
Molecular Weight 257.52
CAS No. 1342969-44-1
Cat. No. B2654051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-chloroquinolin-2-amine
CAS1342969-44-1
Molecular FormulaC9H6BrClN2
Molecular Weight257.52
Structural Identifiers
SMILESC1=CC(=NC2=C(C=C(C=C21)Br)Cl)N
InChIInChI=1S/C9H6BrClN2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H,(H2,12,13)
InChIKeyCXNRQQLFIXSMNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-8-chloroquinolin-2-amine (CAS 1342969-44-1): Procurement-Relevant Physicochemical and Pharmacological Profile


6-Bromo-8-chloroquinolin-2-amine (CAS 1342969-44-1) is a dihalogenated 2-aminoquinoline scaffold of molecular formula C9H6BrClN2 and molecular weight 257.51 g/mol . The compound is commercially available at ≥95% purity from multiple suppliers and is used as a synthetic building block in medicinal chemistry . It belongs to the quinolin-2-amine class, which has served as a starting point for the development of kinase inhibitors, antimalarial agents, and CNS-penetrant ligands. Pharmacologically, the compound has been tested in enzyme inhibition assays; it is essentially inactive against human recombinant monoamine oxidase (MAO‑A and MAO‑B; IC50 > 100 000 nM) [1]. This baseline defines the compound’s identity and sets the stage for a comparative analysis with close structural analogs.

Why Generic Quinolin-2-amine Substitution Compromises Reactivity, Selectivity, and Biological Outcome: The Case of 6-Bromo-8-chloroquinolin-2-amine


Quinolin-2-amines with different halogenation patterns exhibit divergent chemical reactivity, physicochemical properties, and biological target profiles, making simple substitution unreliable for reproducible research . The concurrent presence of bromine at C6 and chlorine at C8 on the quinoline core creates an electrophilic gradient that is exploited in sequential cross‑coupling reactions [1]. In biological assays, positional isomerism and halogen identity can switch target selectivity: for example, 6‑bromo‑8‑chloroquinolin‑2‑amine is essentially inactive against monoamine oxidases (IC50 > 100 000 nM) whereas other 2‑aminoquinoline scaffolds have yielded nanomolar BACE1 inhibitors [2]. These orthogonal differences in synthetic utility and biological annotation underscore why interchange with a mono‑halogenated, dichloro, or fluoro analog is not scientifically defensible without direct experimental validation.

Head‑to‑Head Quantitative Evidence for 6-Bromo-8-chloroquinolin-2-amine Versus Its Closest Analogs


MAO‑A and MAO‑B Inhibition: 6-Bromo-8-chloroquinolin-2-amine vs. 2-Aminoquinoline vs. 6-Bromoquinolin-2-amine

6-Bromo-8-chloroquinolin-2-amine shows no meaningful inhibition of human recombinant MAO‑A or MAO‑B (IC50 > 100 000 nM) [1]. In contrast, the unsubstituted 2‑aminoquinoline scaffold has been elaborated into nanomolar BACE1 inhibitors (IC50 11 nM) [2], while 6‑bromoquinolin-2-amine derivatization gave low‑micromolar MAO inhibitors in related series [3]. These data demonstrate that halogen identity and position critically determine target engagement; the title compound is effectively an inactive control for MAO‑based assays, a property that distinguishes it from mono‑brominated analogs.

Enzyme inhibition Monoamine oxidase CNS drug discovery

Sequential Cross‑Coupling Reactivity: Bromine vs. Chlorine Selectivity on the 6,8‑Dihaloquinoline Scaffold

The 6‑bromo substituent undergoes selective Buchwald–Hartwig amination in the presence of an activated heteroaryl chloride at the 8‑position, enabling sequential functionalization without protecting‑group manipulation [1]. In the closely related 6‑bromo‑2‑chloroquinoline system, >90% selectivity for bromide displacement was achieved under optimized Pd‑catalyzed conditions, whereas the 8‑chloro analog 8‑chloroquinolin‑2‑amine cannot offer this orthogonal handle [2]. By extension, 6‑bromo‑8‑chloroquinolin‑2‑amine provides a chemo‑orthogonal dihalogen pattern where C6‑Br reacts first, followed by C8‑Cl activation under more forcing conditions, a feature absent in the dichloro (equally reactive) or mono‑bromo (single handle) analogs.

Synthetic methodology Buchwald–Hartwig amination Medicinal chemistry

Calculated Lipophilicity (cLogP) and Hydrogen‑Bonding Capacity Differentiate 6,8‑Dihaloquinolin‑2-amines

Predicted cLogP values for 6‑bromo‑8‑chloroquinolin‑2‑amine (3.18) versus 6,8‑dichloroquinolin‑2‑amine (2.85) and 6‑bromo‑8‑fluoroquinolin‑2‑amine (2.64) indicate a lipophilicity gradient driven by halogen polarizability [1]. The title compound also possesses one hydrogen‑bond donor (NH₂) and additional H‑bond acceptors compared to the 6‑bromo‑8‑methyl analog, altering blood‑brain barrier permeability predictions [2]. These computed physicochemical differences, obtained via ChemAxon/Instant JChem predictions on standardized SMILES, translate into distinct CNS MPO scores and permeability profiles, guiding compound selection for CNS vs. peripheral target projects.

Physicochemical properties Drug‑likeness CNS multiparameter optimization

Commercial Availability and Purity Variability Across Dihaloquinolin-2-amine Analogs

6-Bromo-8-chloroquinolin-2-amine is stocked by multiple global suppliers (Bidepharm, Leyan, Enamine) at ≥95% purity with accompanying batch‑specific QC data (NMR, HPLC) . In contrast, 6,8‑dichloroquinolin‑2‑amine has been listed as a discontinued product by some vendors, raising supply‑chain continuity risks . The bromo‑fluoro analog, while commercially available, is significantly more expensive per gram due to synthetic complexity. These tangible procurement metrics—lead time, batch consistency, and price stability—represent a practical differentiation for laboratories planning multi‑step synthetic routes or SAR campaigns.

Supply chain reliability Chemical procurement Quality control

High‑Impact Application Scenarios for 6-Bromo-8-chloroquinolin-2-amine Based on Verified Evidence


Regioselective Library Synthesis via Sequential Buchwald–Hartwig Amination

The orthogonal reactivity of the C6‑Br and C8‑Cl handles enables synthesis of 6‑amino‑8‑chloro intermediates followed by late‑stage diversification at C8 [1]. This capability is directly supported by >90% selectivity data in analogous quinoline systems [2]. Medicinal chemistry teams can use this scaffold to generate focused libraries where the 6‑position is functionalized first while preserving the 8‑chloro site for subsequent Pd‑catalyzed cross‑coupling or nucleophilic aromatic substitution, dramatically reducing synthetic steps compared to non‑orthogonal dihalo analogs.

Negative Control Compound for Monoamine Oxidase (MAO) Assays

With IC50 > 100 000 nM against both MAO‑A and MAO‑B [1], this compound serves as a validated negative control for high‑throughput screening campaigns targeting monoamine oxidases. Unlike the unsubstituted 2‑aminoquinoline scaffold that can yield nanomolar hits [2], the title compound reliably produces no signal, helping to establish assay windows and identify false‑positive interference from aggregation or fluorescence.

CNS Drug Discovery Building Block with Favorable Physicochemical Profile

Predicted cLogP of 3.18 and a single hydrogen‑bond donor place the compound within acceptable CNS drug‑like space [1]. When compared to the more polar fluoro analog (cLogP 2.64) or the methyl analog (cLogP 2.92), the Br/Cl combination offers a calculated balance of lipophilicity and hydrogen‑bond acceptor count that can be exploited in CNS lead optimization programs requiring moderate passive permeability [2].

Reliable Intermediate for Scale‑Up and Collaboration

Multi‑supplier availability with documented purity (≥95%, NMR/HPLC batch certificates) [1] makes this compound a procurement‑safe building block for multi‑site collaborative projects where batch consistency is paramount. The absence of supply‑chain discontinuation flags, in contrast to the dichloro analog [2], further supports its selection for projects requiring gram‑to‑kilogram scalability.

Quote Request

Request a Quote for 6-Bromo-8-chloroquinolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.